3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol
Overview
Description
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol is a chemical compound characterized by its trifluoromethyl group and a thienyl ring
Preparation Methods
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol is structurally similar to other trifluoromethylated compounds, such as 3-Amino-1,1,1-trifluoro-2-(phenyl)propan-2-ol and 3-Amino-1,1,1-trifluoro-2-(methyl)propan-2-ol.
Uniqueness:
The presence of the thienyl group in this compound imparts unique electronic and steric properties, distinguishing it from other trifluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-thiophen-2-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NOS/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYIZDOSCEUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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